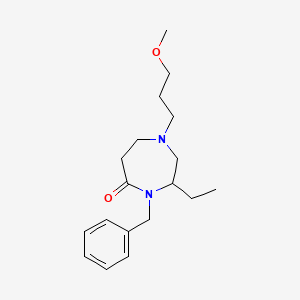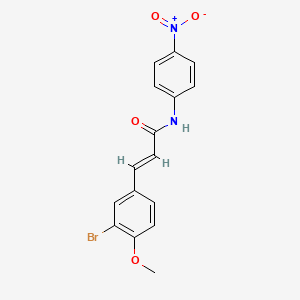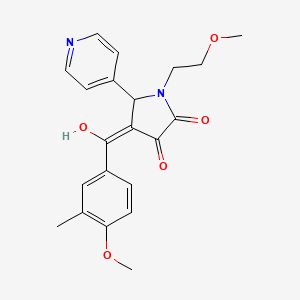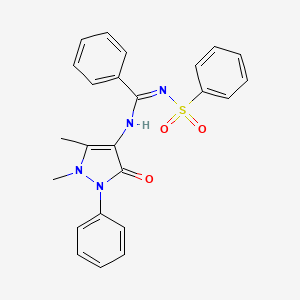![molecular formula C16H21ClN4O2S B5415634 1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5415634.png)
1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a compound that has gained attention in scientific research due to its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves the inhibition of various enzymes and signaling pathways. In cancer research, it inhibits the activity of the enzyme AKT, which is involved in cell survival and proliferation. In inflammation research, it inhibits the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. In neurological disorder research, it inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the disease being studied. In cancer research, it induces apoptosis and inhibits tumor cell growth. In inflammation research, it reduces inflammation and oxidative stress. In neurological disorder research, it improves cognitive function and reduces neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine in lab experiments include its potency and specificity for certain enzymes and signaling pathways. However, its limitations include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Zukünftige Richtungen
For research on 1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine include its potential use in combination therapy for cancer treatment, as well as its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine its safety and efficacy in humans and to develop more efficient synthesis methods.
In conclusion, this compound is a compound that has shown promising results in scientific research for its potential use in the treatment of various diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and its biochemical and physiological effects vary depending on the disease being studied. While it has advantages in lab experiments, further research is needed to determine its safety and efficacy in humans and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves the reaction of 1-(5-chloro-2-methylphenyl)piperazine with 1-ethyl-4-(sulfonyl)pyrazole in the presence of a base. The reaction yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation and oxidative stress. In neurological disorder research, it has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(1-ethylpyrazol-4-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O2S/c1-3-20-12-15(11-18-20)24(22,23)21-8-6-19(7-9-21)16-10-14(17)5-4-13(16)2/h4-5,10-12H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGATDJYWAWTRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5415577.png)
![2-[2-(2-furyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B5415579.png)
![3-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)pyridine](/img/structure/B5415586.png)

![N-(4-pyridinylmethyl)-4-[4-(2-thienyl)butanoyl]-2-morpholinecarboxamide](/img/structure/B5415599.png)
![2-{[3-(2-biphenylyloxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5415616.png)

![N-(1-methyl-3-phenylpropyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5415620.png)
![4-azepan-1-yl-N-(2-methoxyethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5415645.png)
![(2R)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]tetrahydrofuran-2-carboxamide](/img/structure/B5415646.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(1H-imidazol-4-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5415666.png)